molecular formula C14H15NO B056769 3-Phenoxyphenethylamine CAS No. 118468-17-0

3-Phenoxyphenethylamine

Cat. No. B056769
M. Wt: 213.27 g/mol
InChI Key: CNALSZKXQUFGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632850B2

Procedure details

1.38 g (6.59 mmol) of 3-phenoxyphenylacetonitrile and 1.57 g (6.59 mmol) of cobalt(II) chloride hexahydrate are dissolved in 25 ml of methanol. The solution is cooled with an iced water bath and 1.74 g (46 mmol) of sodium borohydride are added in portions. The reaction mixture is stirred overnight at ambient temperature. It is filtered on paper and rinsed with twice 25 ml of methanol. The filtrate is concentrated under reduced pressure and the residue is taken up in 50 ml of aqueous hydrochloric acid (1N) and 25 ml of ether. After distinct phases have separated out they are separated. The aqueous phase is washed with three times 25 ml of ether. The aqueous phase is rendered alkaline with 10 ml of aqueous 36% sodium hydroxide and extracted with three times 50 ml of dichloromethane. The extracts are washed with saturated aqueous sodium chloride solution and dried over sodium sulphate and the filtrate is concentrated under reduced pressure. This gives 0.67 g of product in the form of a brown-orange oil, which is used as it is in the following step.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:9]=[C:10]([CH2:14][C:15]#[N:16])[CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO.O.O.O.O.O.O.[Co](Cl)Cl>[C:2]1([O:1][C:8]2[CH:9]=[C:10]([CH2:14][CH2:15][NH2:16])[CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)CC#N
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
1.57 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Two
Name
Quantity
1.74 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled with an iced water bath
FILTRATION
Type
FILTRATION
Details
It is filtered on paper
WASH
Type
WASH
Details
rinsed with twice 25 ml of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
After distinct phases have separated out they
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
The aqueous phase is washed with three times 25 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with three times 50 ml of dichloromethane
WASH
Type
WASH
Details
The extracts are washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)OC=1C=C(C=CC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.